1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone
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Overview
Description
1-(6-Chloro-9-methyl-9H-carbazol-3-yl)ethanone is a halogenated heterocyclic compound with the molecular formula C15H12ClNO and a molecular weight of 257.71 g/mol . This compound is part of the carbazole family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
The synthesis of 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone typically involves the halogenation of carbazole derivatives. One common method includes the reaction of 9-methylcarbazole with chlorinating agents such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 6-position . The resulting intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the ethanone derivative .
Chemical Reactions Analysis
1-(6-Chloro-9-methyl-9H-carbazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.
Scientific Research Applications
1-(6-Chloro-9-methyl-9H-carbazol-3-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate digestion . This inhibition can lead to reduced blood glucose levels, making it a potential candidate for antidiabetic drugs.
Comparison with Similar Compounds
1-(6-Chloro-9-methyl-9H-carbazol-3-yl)ethanone can be compared with other carbazole derivatives such as:
9-Methyl-9H-carbazole-2-carbaldehyde: This compound differs in the position of the functional group and lacks the chlorine atom, affecting its reactivity and applications.
1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine: This derivative has an ethyl group instead of a methyl group and an amine functional group, leading to different biological activities.
(RS)-1-(6-chloro-9H-carbazol-2-yl)-1-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]ethane: This compound contains additional heterocyclic rings, enhancing its pharmacological properties.
Properties
IUPAC Name |
1-(6-chloro-9-methylcarbazol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c1-9(18)10-3-5-14-12(7-10)13-8-11(16)4-6-15(13)17(14)2/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILJOPWVEVEOOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385726 |
Source
|
Record name | 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33107-73-2 |
Source
|
Record name | 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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